molecular formula C17H18N2O5S B2587400 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 2097902-65-1

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2587400
CAS No.: 2097902-65-1
M. Wt: 362.4
InChI Key: KCKHHSUJKRVTRK-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound that features a furan ring, a phenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps, including the formation of the furan ring, the phenyl group attachment, and the oxazole ring formation. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction uses palladium catalysts and boron reagents to couple aryl halides with organoboron compounds .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxazole ring can produce dihydrooxazoles .

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and proteins, potentially inhibiting their activity. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, affecting various pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide is unique due to its combination of a furan ring, a phenyl group, and an oxazole ring, which provides a distinct set of chemical and biological properties. This combination allows for a wide range of applications and interactions with various molecular targets .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-11-17(12(2)24-19-11)25(21,22)18-10-15(20)13-5-7-14(8-6-13)16-4-3-9-23-16/h3-9,15,18,20H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKHHSUJKRVTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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